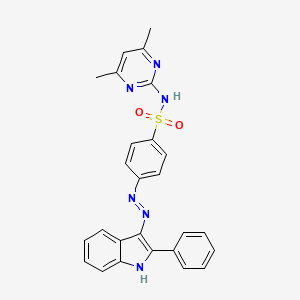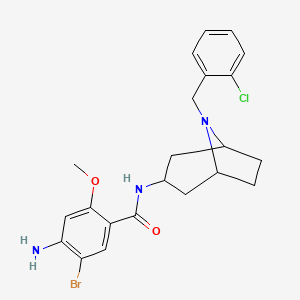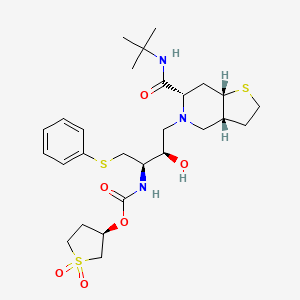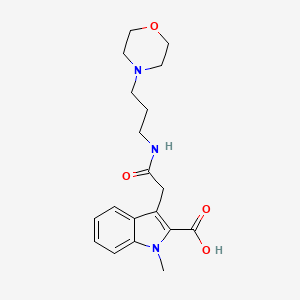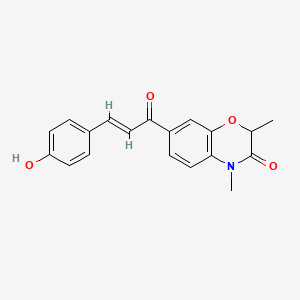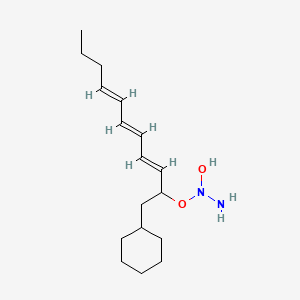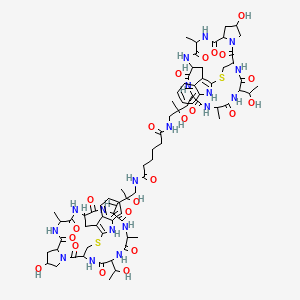
7,7'-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the hexanediyl core: This step involves the reaction of adipic acid with suitable reagents to form the 1,6-dioxo-1,6-hexanediyl intermediate.
Coupling with phalloidin derivatives: The intermediate is then coupled with phalloidin derivatives that have been modified to include amino and hydroxy groups. This step requires precise control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Scientific Research Applications
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein interactions and cellular processes due to its ability to bind to specific proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as proteins and enzymes. The mechanism of action often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Poly[imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]
- Phosphonic acid, (1,6-dioxo-1,6-hexanediyl)bis-
- 1,1′-(1,6-Dioxo-1,6-hexanediyl)di(2,5-pyrrolidinedione)
Uniqueness
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
Properties
CAS No. |
87892-74-8 |
|---|---|
Molecular Formula |
C76H104N18O22S2 |
Molecular Weight |
1685.9 g/mol |
IUPAC Name |
N,N'-bis[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]hexanediamide |
InChI |
InChI=1S/C76H104N18O22S2/c1-33-59(101)83-47-23-43-41-15-9-11-17-45(41)89-71(43)117-29-51(73(113)93-27-39(97)21-53(93)67(109)81-33)87-69(111)57(37(5)95)91-61(103)35(3)79-65(107)49(85-63(47)105)25-75(7,115)31-77-55(99)19-13-14-20-56(100)78-32-76(8,116)26-50-66(108)80-36(4)62(104)92-58(38(6)96)70(112)88-52-30-118-72-44(42-16-10-12-18-46(42)90-72)24-48(64(106)86-50)84-60(102)34(2)82-68(110)54-22-40(98)28-94(54)74(52)114/h9-12,15-18,33-40,47-54,57-58,89-90,95-98,115-116H,13-14,19-32H2,1-8H3,(H,77,99)(H,78,100)(H,79,107)(H,80,108)(H,81,109)(H,82,110)(H,83,101)(H,84,102)(H,85,105)(H,86,106)(H,87,111)(H,88,112)(H,91,103)(H,92,104) |
InChI Key |
YIVJOPPQPWFWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)NCC(C)(CC6C(=O)NC(C(=O)NC(C(=O)NC7CSC8=C(CC(C(=O)N6)NC(=O)C(NC(=O)C9CC(CN9C7=O)O)C)C1=CC=CC=C1N8)C(C)O)C)O)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


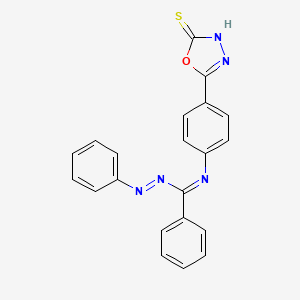
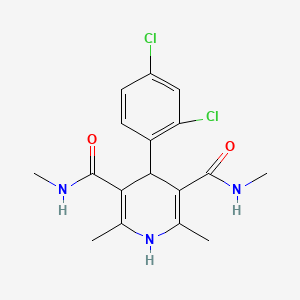

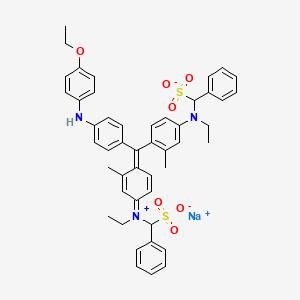
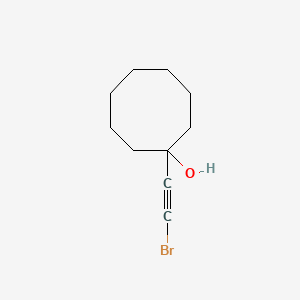
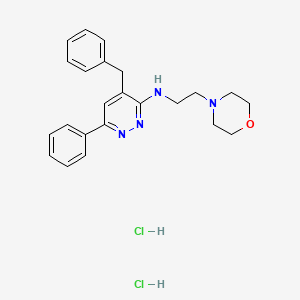
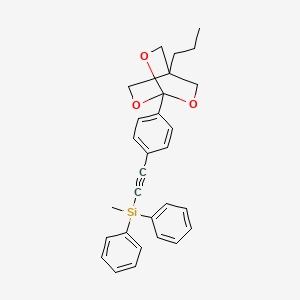
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
